molecular formula C24H21FN2O4 B280220 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Katalognummer: B280220
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: ZYJATZKKXAYIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as FL118, is a novel small molecule anticancer drug candidate. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

The mechanism of action of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is complex and involves multiple pathways. It has been shown to inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including MDM2, XIAP, and c-FLIP. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its potent anticancer activity, ability to overcome drug resistance, and favorable pharmacokinetic profile. However, its complex mechanism of action and multi-step synthesis process can make it challenging to study in the lab.

Zukünftige Richtungen

There are several future directions for the development of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a cancer treatment. One area of focus is the optimization of the synthesis process to improve the yield and scalability of production. Another area of focus is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and identify biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, and the results of these trials will provide important insights into the potential of this compound as a cancer treatment.

Synthesemethoden

The synthesis of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that starts with the condensation of 4-(4-fluorobenzyl)-3-methoxyphenol with 3,4-dihydro-2H-pyran-4-one in the presence of an acid catalyst. The resulting intermediate is then subjected to a series of reactions, including amination, cyclization, and cyanation, to yield the final product. The overall yield of the synthesis process is around 10%.

Wissenschaftliche Forschungsanwendungen

2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown potent anticancer activity against a wide range of cancer types, including lung, breast, ovarian, prostate, and colon cancer. This compound has also been shown to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment.

Eigenschaften

Molekularformel

C24H21FN2O4

Molekulargewicht

420.4 g/mol

IUPAC-Name

2-amino-4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H21FN2O4/c1-29-21-11-14(5-6-15(21)13-30-17-9-7-16(25)8-10-17)22-18(12-26)24(27)31-20-4-2-3-19(28)23(20)22/h5-11,22H,2-4,13,27H2,1H3

InChI-Schlüssel

ZYJATZKKXAYIGK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)COC4=CC=C(C=C4)F

Kanonische SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)COC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.